molecular formula C21H19N3O3 B11281698 14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

Cat. No.: B11281698
M. Wt: 361.4 g/mol
InChI Key: PANMREBJBUOWBT-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the tetracyclic heterocyclic family. Its complex structure combines benzene, triazole, and oxacyclohexadecane rings, making it an intriguing subject for study. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a suitable precursor and a triazole derivative. The reaction conditions typically employ high temperatures and Lewis acid catalysts.

    Ring-Closing Metathesis (RCM): Another method utilizes RCM to form the tetracyclic core. This elegant strategy relies on the reactivity of olefinic bonds and Grubbs-type catalysts.

    Radical Cyclization: A radical-mediated cyclization can also yield the desired compound. Precursor radicals generated under specific conditions lead to the formation of the intricate ring system.

Industrial Production:: While industrial-scale production remains limited, research efforts are ongoing to optimize these synthetic routes for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, yielding various oxygenated derivatives.

    Reduction: Reduction processes lead to the formation of saturated analogs.

    Substitution: Nucleophilic substitution reactions at the benzyl position are common.

    Cycloadditions: The triazole moiety participates in cycloaddition reactions, expanding its chemical versatility.

Common Reagents and Conditions::

    Oxidation: Oxone, mCPBA, or metal-based oxidants.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

    Substitution: Sodium hydride (NaH), alkyl halides, or organometallic reagents.

    Cycloadditions: Diazomethane, azides, or alkynes.

Major Products::
  • Oxidation: Hydroxylation at the triazole ring.
  • Reduction: Saturated analogs with reduced double bonds.
  • Substitution: Benzyl-substituted derivatives.
  • Cycloadditions: Fused heterocyclic products.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor agent due to its unique structure.

    Materials Science: The compound’s rigid framework inspires the design of novel materials.

    Biological Studies: Investigations into its interactions with enzymes and receptors.

    Catalysis: Its strained ring system may find applications in catalytic processes.

Mechanism of Action

  • The compound likely interacts with specific protein targets, modulating cellular pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Related Compounds:

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C21H19N3O3/c1-21(2)9-16-14(11-26-21)8-15-17-18(27-19(15)23-16)20(25)24(12-22-17)10-13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3

InChI Key

PANMREBJBUOWBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=CC=C5)C

Origin of Product

United States

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